molecular formula C28H29Na2O7P B1214059 Thymolphthalein phosphate, disodium salt CAS No. 62796-27-4

Thymolphthalein phosphate, disodium salt

Cat. No.: B1214059
CAS No.: 62796-27-4
M. Wt: 554.5 g/mol
InChI Key: SQUIXVJVXGLUIW-UHFFFAOYSA-L
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Description

Thymolphthalein phosphate, disodium salt is a chemical compound used primarily as a substrate in enzymatic assays, particularly for measuring acid phosphatase activity. It is a derivative of thymolphthalein, a phthalein dye known for its use as a pH indicator. The compound is characterized by its ability to release thymolphthalein upon hydrolysis, which can then be measured spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymolphthalein phosphate, disodium salt can be synthesized through the phosphorylation of thymolphthalein. The process involves reacting thymolphthalein with phosphoric acid or its derivatives under controlled conditions to form the phosphate ester. The reaction is typically carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the acid and form the disodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosphorylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The final product is purified through crystallization or other separation techniques to remove impurities and achieve the desired chemical specifications.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of acid phosphatase enzymes, releasing thymolphthalein and inorganic phosphate.

    Oxidation and Reduction: While the compound itself is not typically involved in redox reactions, the thymolphthalein released can undergo oxidation under certain conditions.

Common Reagents and Conditions:

    Hydrolysis: Acid phosphatase enzymes, buffered aqueous solutions, optimal pH around 5-6.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize thymolphthalein.

Major Products Formed:

    Hydrolysis: Thymolphthalein and inorganic phosphate.

    Oxidation: Oxidized forms of thymolphthalein, which may vary depending on the specific oxidizing conditions.

Scientific Research Applications

Thymolphthalein phosphate, disodium salt is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:

    Biochemistry: Used in assays to measure acid phosphatase activity in various biological samples, including serum and tissue extracts.

    Clinical Chemistry: Employed in diagnostic tests to assess prostatic acid phosphatase levels, which can be indicative of prostate cancer.

    Pharmacology: Utilized in drug development studies to screen for inhibitors of acid phosphatase enzymes.

    Environmental Science: Applied in the detection of phosphatase activity in environmental samples, aiding in the assessment of soil and water quality.

Mechanism of Action

The primary mechanism of action for thymolphthalein phosphate, disodium salt involves its hydrolysis by acid phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing thymolphthalein. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength, corresponding to the released thymolphthalein. The molecular targets are the active sites of acid phosphatase enzymes, where the substrate binds and undergoes hydrolysis.

Comparison with Similar Compounds

    Phenolphthalein phosphate: Another phosphate ester used as a substrate in enzymatic assays.

    Nitrophenyl phosphate: Commonly used in colorimetric assays for phosphatase activity.

    Fluorescein diphosphate: A fluorogenic substrate for detecting phosphatase activity.

Uniqueness: Thymolphthalein phosphate, disodium salt is unique due to its high specificity for acid phosphatase enzymes, particularly the prostatic isoenzyme. This specificity makes it a valuable tool in clinical diagnostics for prostate cancer. Additionally, the colorimetric change upon hydrolysis provides a simple and sensitive method for detecting enzyme activity.

Properties

IUPAC Name

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31O7P.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUIXVJVXGLUIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17016-43-2 (Parent)
Record name Thymolphthalein phosphate, disodium salt
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DSSTOX Substance ID

DTXSID90890917
Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
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Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Acros Organics MSDS]
Record name Sodium thymolphthalein monophosphate
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CAS No.

62796-27-4, 28749-63-5
Record name Thymolphthalein phosphate, disodium salt
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Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
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Record name 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2)
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Record name 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, sodium salt
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Record name Disodium 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl phosphate
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